
2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one is a chemical compound with a unique structure characterized by a cycloheptatriene ring substituted with hydroxy, nitro, and isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one typically involves the nitration of 2-Hydroxy-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the initial synthesis of the cycloheptatriene precursor, followed by nitration and purification steps. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Keto-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one.
Reduction: Formation of 2-Hydroxy-3,5-diamino-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one involves its interaction with biological molecules through its nitro and hydroxy groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydroxy group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2-Hydroxy-3,5-diamino-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one: Contains amino groups instead of nitro groups, leading to different chemical and biological properties.
2-Hydroxy-4-(propan-2-yl)cyclohepta-2,4,6-trien-1-one: Substituted at a different position, affecting its reactivity and applications.
Uniqueness
2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one is unique due to the presence of both hydroxy and nitro groups on the cycloheptatriene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
285992-17-8 |
|---|---|
Molekularformel |
C10H10N2O6 |
Molekulargewicht |
254.20 g/mol |
IUPAC-Name |
2-hydroxy-3,5-dinitro-6-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H10N2O6/c1-5(2)6-3-9(13)10(14)8(12(17)18)4-7(6)11(15)16/h3-5H,1-2H3,(H,13,14) |
InChI-Schlüssel |
WISLDPKAQATOCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=O)C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


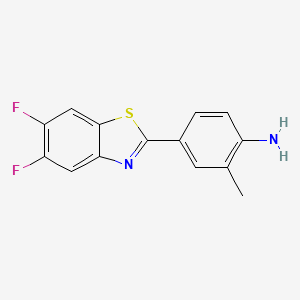
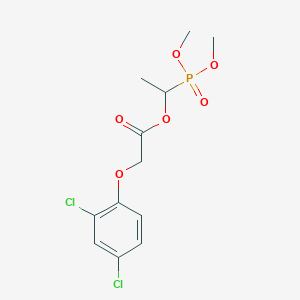
![3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid](/img/structure/B14248726.png)
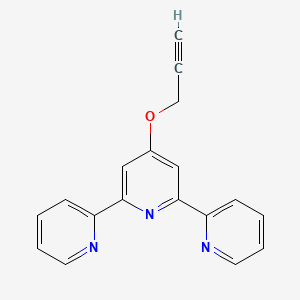
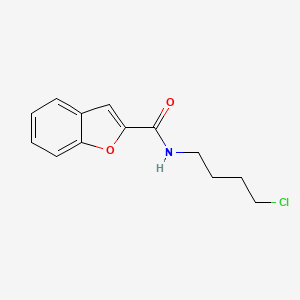
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)
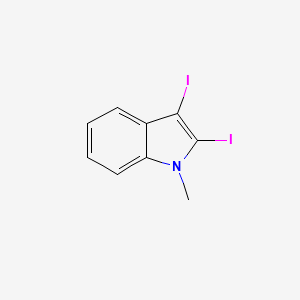
![({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane](/img/structure/B14248750.png)
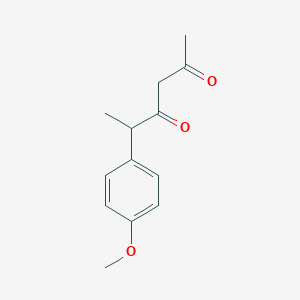
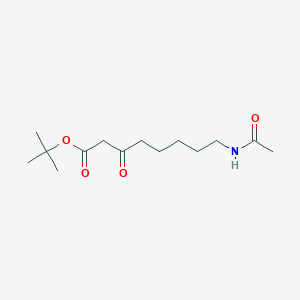
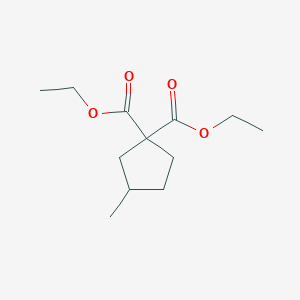

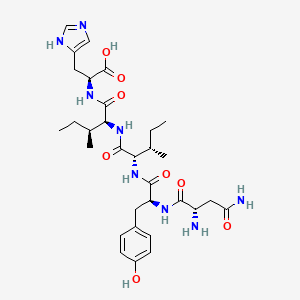
![1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14248784.png)
